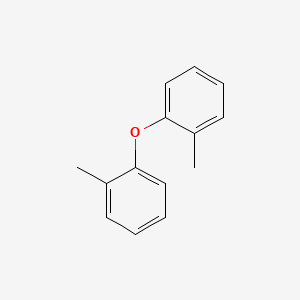

1-Methyl-2-(2-methylphenoxy)benzene

Description

Properties

IUPAC Name |

1-methyl-2-(2-methylphenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-11-7-3-5-9-13(11)15-14-10-6-4-8-12(14)2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYXMOAZSOPXQOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC2=CC=CC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10892276 | |

| Record name | Bis(2-methylphenyl) ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10892276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4731-34-4, 28299-41-4 | |

| Record name | 1,1′-Oxybis[2-methylbenzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4731-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-o-tolyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004731344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,1'-oxybis(methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028299414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,1'-oxybis[methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(2-methylphenyl) ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10892276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ditolyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.483 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Di-o-tolyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.939 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Methyl-2-(2-methylphenoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2-(2-methylphenoxy)benzene, also known as 2,2'-dimethyldiphenyl ether, is an aromatic ether. This class of compounds is characterized by an oxygen atom connected to two aryl groups. Diaryl ethers are structurally significant in various natural products and serve as key intermediates in organic synthesis. Their applications can range from heat transfer fluids to building blocks for more complex pharmaceutical and agricultural chemicals. This guide provides a comprehensive overview of the known chemical properties and plausible experimental methodologies related to this compound, addressing the needs of researchers and professionals in drug development.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | 2,2'-Dimethyldiphenyl ether, o,o'-Ditolyl ether | [1] |

| CAS Number | 4731-34-4 | N/A |

| Molecular Formula | C₁₄H₁₄O | [1][2][3] |

| Molecular Weight | 198.26 g/mol | [1][2][3] |

| Appearance | Yellow to pale yellow to colorless oil | [4] |

| Density | 1.047 g/cm³ (estimate) | [2][3] |

| Boiling Point | 271 °C (estimate) | [2][3] |

| Refractive Index | 1.5948 (estimate) | [2][3] |

Experimental Protocols

Synthesis: Ullmann Condensation

A common and effective method for the synthesis of diaryl ethers is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide. For the synthesis of this compound, 2-methylphenol (o-cresol) and 1-bromo-2-methylbenzene (o-bromotoluene) would be suitable starting materials.

Reaction:

A General Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methylphenol, 1-bromo-2-methylbenzene, a copper(I) catalyst (e.g., CuI or Cu₂O), a base (e.g., potassium carbonate or cesium carbonate), and a high-boiling point solvent (e.g., N,N-dimethylformamide or dimethyl sulfoxide).

-

Inert Atmosphere: Purge the flask with an inert gas, such as nitrogen or argon, to prevent oxidation.

-

Heating: Heat the reaction mixture to a temperature typically ranging from 120 to 200 °C. The optimal temperature will depend on the specific catalyst and solvent used.

-

Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Caption: General workflow for the synthesis of this compound.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds like diaryl ethers.

A General Protocol:

-

Sample Preparation: Dissolve a small amount of the purified product in a suitable volatile solvent, such as dichloromethane or hexane.

-

GC Separation:

-

Column: Use a nonpolar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

-

Injector: Set the injector temperature to around 250 °C.

-

Oven Program: Start with an initial oven temperature of approximately 100 °C, hold for a few minutes, and then ramp the temperature up to around 280-300 °C at a rate of 10-20 °C/min.

-

Carrier Gas: Use helium as the carrier gas at a constant flow rate.

-

-

MS Detection:

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Mass Range: Scan a mass-to-charge (m/z) ratio range of approximately 50-400 amu.

-

-

Data Analysis: Identify the compound based on its retention time and the fragmentation pattern in the mass spectrum. The molecular ion peak should be observable at m/z 198.

Caption: General workflow for the GC-MS analysis of this compound.

Biological Activity and Toxicology (Inferred from Related Compounds)

There is a lack of specific data on the biological activity and toxicology of this compound. However, information on related diaryl ether compounds can provide some initial insights. It is crucial to note that the presence and position of methyl groups can significantly alter the biological properties of a molecule.

-

Diphenyl Ether: The parent compound, diphenyl ether, is used as a heat transfer medium and in the manufacturing of other chemicals. Toxicological studies on diphenyl ether suggest low acute toxicity.[5][6]

-

Polybrominated Diphenyl Ethers (PBDEs): These are a class of flame retardants that are structurally related to diaryl ethers. PBDEs are known to be persistent environmental pollutants and have been associated with various adverse health effects, including endocrine disruption and neurotoxicity.[7][8] The toxicological profile of PBDEs is heavily influenced by the number and position of bromine atoms.

Given the structural similarity to these compounds, it is plausible that this compound could interact with biological systems. However, without specific experimental data, any potential biological activity remains speculative. Further research is required to determine its specific toxicological and pharmacological profile.

Caption: Relationship to compounds with known biological activity.

Conclusion

This compound is a diaryl ether with defined physicochemical properties but limited publicly available biological and detailed experimental data. The provided general protocols for synthesis via Ullmann condensation and analysis by GC-MS offer a starting point for researchers. The potential for biological activity, inferred from related compounds, highlights the need for further investigation into the specific toxicological and pharmacological effects of this molecule. This guide serves as a foundational resource for scientists and professionals engaged in the study and application of novel aromatic compounds.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. arkat-usa.org [arkat-usa.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 6. dep.nj.gov [dep.nj.gov]

- 7. mdpi.com [mdpi.com]

- 8. In vivo and in vitro anti-androgenic effects of DE-71, a commercial polybrominated diphenyl ether (PBDE) mixture - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physical Characteristics of Di-o-tolyl Ether and its Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of di-o-tolyl ether, with a comparative analysis of its ortho-, meta-, and para-isomers. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug development and other scientific disciplines where the physicochemical properties of aromatic ethers are of interest.

Comparative Physical Characteristics of Di-tolyl Ether Isomers

The structural arrangement of the methyl groups on the phenyl rings significantly influences the physical properties of di-tolyl ether isomers. The following table summarizes the key quantitative data for the ortho-, meta-, and para-isomers, facilitating a clear comparison.

| Physical Property | Di-o-tolyl Ether | Di-m-tolyl Ether | Di-p-tolyl Ether |

| CAS Number | 4731-34-4 | 19814-71-2 | 1579-40-4[1] |

| Molecular Formula | C₁₄H₁₄O[2] | C₁₄H₁₄O[3] | C₁₄H₁₄O[4] |

| Molecular Weight | 198.26 g/mol [2] | 198.26 g/mol [3] | 198.26 g/mol [4] |

| Appearance | Not specified | Not specified | White to almost white powder or crystals[5] |

| Melting Point | Not available | Not available | 47-49 °C[4] |

| Boiling Point | 271 °C (estimated)[2] | 286.2 °C | 285 °C[4] |

| Density | 1.047 g/cm³[2] | 1.029 g/cm³ | 1.029 g/cm³[6] |

| Refractive Index | 1.5948 (estimated)[2] | Not available | 1.560[6] |

| Solubility | Not specified | Not specified | Soluble in acetone, benzene, and ether; almost insoluble in water.[5] |

| Vapor Pressure | Not available | Not available | 0.00902 mmHg at 25°C[6] |

| Flash Point | Not available | Not available | >230 °F (>110 °C)[7] |

Experimental Protocols

Accurate determination of the physical characteristics of di-tolyl ether isomers is crucial for their application in research and development. The following are detailed methodologies for key experimental procedures.

Melting Point Determination

The melting point of a solid organic compound, such as di-p-tolyl ether, is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad melting range often indicates the presence of impurities.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle (optional, for pulverizing crystals)

Procedure:

-

Sample Preparation: A small sample of the crystalline compound is finely crushed into a powder.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample until a small amount (1-2 mm in height) is packed into the sealed end.

-

Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation and Recording: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid mass turns into a clear liquid (the completion of melting) are recorded. This range represents the melting point of the substance.

Boiling Point Determination

The boiling point is a fundamental physical property of a liquid. For high-boiling liquids like the di-tolyl ether isomers, distillation is the standard method for its determination.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer and adapter

-

Heating mantle or oil bath

-

Boiling chips

Procedure:

-

Apparatus Assembly: A standard distillation apparatus is assembled. The liquid sample is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

-

Thermometer Placement: The thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation flask.

-

Heating: The flask is gently heated. As the liquid boils, the vapor rises and surrounds the thermometer bulb before entering the condenser.

-

Equilibrium and Reading: The temperature is recorded when it becomes constant. This stable temperature, where the vapor and liquid are in equilibrium, is the boiling point of the substance at the given atmospheric pressure.

-

Pressure Correction: If the atmospheric pressure is not at standard sea level (760 mmHg), the observed boiling point may need to be corrected.

Solubility Determination

Understanding the solubility of a compound in various solvents is essential for its purification, formulation, and application in chemical reactions.

Apparatus:

-

Test tubes and rack

-

Spatula or dropper

-

Vortex mixer or stirring rod

-

A range of solvents (e.g., water, ethanol, acetone, diethyl ether, toluene)

Procedure:

-

Sample Preparation: A small, measured amount of the di-tolyl ether isomer (e.g., 10 mg) is placed into a clean, dry test tube.

-

Solvent Addition: A specific volume of the chosen solvent (e.g., 1 mL) is added to the test tube.

-

Mixing: The mixture is agitated vigorously using a vortex mixer or by stirring for a set period to ensure thorough mixing and to reach equilibrium.

-

Observation: The mixture is visually inspected to determine if the solid has completely dissolved. The formation of a clear, homogeneous solution indicates solubility. If the solid remains undissolved or a cloudy suspension persists, the compound is considered insoluble or sparingly soluble in that solvent.

-

Qualitative Reporting: The solubility is typically reported in qualitative terms such as "soluble," "sparingly soluble," or "insoluble." For more quantitative analysis, the concentration of the saturated solution can be determined.

Logical Workflow for Isomer Identification

The distinct physical properties of the di-tolyl ether isomers can be leveraged for their identification. The following diagram illustrates a logical workflow for distinguishing between the ortho-, meta-, and para-isomers based on their physical states and melting/boiling points.

Caption: Workflow for identifying di-tolyl ether isomers.

References

- 1. Benzene, 1,1'-oxybis[4-methyl- [webbook.nist.gov]

- 2. chembk.com [chembk.com]

- 3. Di-m-tolyl ether | C14H14O | CID 89573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 28299-41-4 CAS MSDS (DI-P-TOLYL ETHER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. Cas 28299-41-4,DI-P-TOLYL ETHER | lookchem [lookchem.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 4-Androsten-3,6,17-trione (CAS 2243-06-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Androsten-3,6,17-trione, a significant steroid derivative, has garnered attention in various fields, including endocrinology and sports medicine, due to its potent activity as an aromatase inhibitor. An unambiguous confirmation of its molecular structure is paramount for understanding its biological function, metabolism, and for the development of analytical methods for its detection. This technical guide provides a comprehensive overview of the methodologies and data integral to the structure elucidation of 4-Androsten-3,6,17-trione, with a corrected CAS number of 2243-06-3.

Compound Identification and Properties

Initial identification of the compound confirms its molecular formula as C₁₉H₂₄O₃, with a corresponding molecular weight of 300.39 g/mol .[1][2] It is systematically named (10R,13S)-10,13-dimethyl-1,7,8,9,10,11,12,13,15,16-decahydro-2H-cyclopenta[a]phenanthrene-3,6,17(14H)-trione and is also known by synonyms such as 6-OXO and 4-AT.[1]

Spectroscopic Data for Structure Confirmation

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone in determining the molecular weight and fragmentation pattern of a compound, offering vital clues to its structure.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A common method for the analysis of 4-Androsten-3,6,17-trione, particularly in doping control, involves gas chromatography coupled with mass spectrometry (GC-MS). A typical protocol would include:

-

Sample Preparation: Extraction of the analyte from the matrix (e.g., urine) using liquid-liquid extraction or solid-phase extraction.

-

Derivatization: To improve volatility and thermal stability for GC analysis, the extracted compound is often derivatized. A common method is trimethylsilylation.

-

GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., a non-polar phase like DB-5ms). The oven temperature is programmed to ramp up to achieve separation of the components.

-

MS Detection: The eluting compounds are ionized (typically by electron ionization) and the resulting ions are separated based on their mass-to-charge ratio by a mass analyzer.

Quantitative Data: GC-MS Analysis

The following table summarizes the key GC-MS data for 4-Androsten-3,6,17-trione and its major metabolites, as reported in a study on its metabolism.[3]

| Compound | Retention Time (min) | Monitored m/z Values |

| 6-oxo-androstenedione | 7.16 | 516, 501, 411 |

| 6α-OH-androstenedione | 7.50 | 518, 503, 319 |

| 6α-OH-testosterone | 7.77 | 520, 505, 319 |

| 6α-OH-etiocholanolone | 6.48 | 327, 522, 507 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. For 4-Androsten-3,6,17-trione, the IR spectrum would be expected to show strong absorption bands characteristic of the carbonyl (C=O) groups and the carbon-carbon double bond (C=C).

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (Ketone, conjugated) | 1650-1680 |

| C=O (Ketone, saturated) | 1705-1725 |

| C=C (Alkene) | 1600-1650 |

| C-H (sp³ hybridized) | 2850-3000 |

| C-H (sp² hybridized) | 3000-3100 |

Logical Workflow for Structure Elucidation

The process of elucidating the structure of a novel or known compound like 4-Androsten-3,6,17-trione follows a logical progression of analytical techniques.

Signaling Pathway and Biological Activity

4-Androsten-3,6,17-trione is a potent irreversible inhibitor of aromatase, the enzyme responsible for the conversion of androgens to estrogens. This inhibition leads to a decrease in estrogen levels and a subsequent increase in gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH), ultimately stimulating testosterone production.

References

An In-depth Technical Guide on the Solubility Profile of 1-Methyl-2-(2-methylphenoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and methodologies related to the solubility of 1-Methyl-2-(2-methylphenoxy)benzene (CAS No. 4731-34-4). Due to the limited publicly available quantitative solubility data for this specific compound, this guide also furnishes information on its isomers and structurally related compounds to offer valuable estimations. Furthermore, it details standardized experimental protocols for determining aqueous and solvent solubility, empowering researchers to generate precise data in their own laboratories.

Compound Identification and Physicochemical Properties

This compound, also known as di-o-tolyl ether or 2,2'-dimethyldiphenyl ether, is an aromatic ether. A summary of its key physicochemical properties is presented in Table 1. Understanding these properties is crucial for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C14H14O | [1] |

| Molar Mass | 198.26 g/mol | [1] |

| CAS Number | 4731-34-4 | |

| Density (estimate) | 1.047 g/cm³ | [1] |

| Boiling Point (estimate) | 271 °C | [1] |

| Refractive Index (estimate) | 1.5948 | [1] |

Table 1: Physicochemical Properties of this compound.

Solubility Profile

To provide a reasonable estimate, the solubility of a structurally similar isomer, di-p-tolyl ether (CAS No. 28299-41-4), is presented in Table 2. It is important to note that while the ortho- and para-isomers share the same molecular formula and general non-polar character, their spatial arrangement can influence their solubility, and therefore these values should be considered as approximations for this compound.

| Solvent | Temperature | Solubility | Source |

| Water | 20 °C | 2.82 mg/L | [2][3] |

| Acetone | Not Specified | Soluble | |

| Benzene | Not Specified | Soluble | |

| Ether | Not Specified | Soluble |

Table 2: Quantitative and Qualitative Solubility Data for di-p-tolyl ether.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, standardized experimental protocols are recommended. The following sections detail the methodologies for determining the aqueous and organic solvent solubility of poorly soluble compounds like this compound.

The OECD Guideline for the Testing of Chemicals, No. 105, provides a robust framework for determining the water solubility of substances.[4][5][6][7] For compounds with solubility above 10⁻² g/L, the flask method is recommended.

Principle: A supersaturated solution of the test substance in water is prepared and allowed to equilibrate. After equilibration, the concentration of the dissolved substance in the aqueous phase is determined by a suitable analytical method.

Apparatus:

-

Glass flasks with stoppers

-

Constant temperature bath or shaker (e.g., 20 ± 0.5 °C)

-

Centrifuge (if necessary for phase separation)

-

Analytical instrumentation for concentration measurement (e.g., HPLC, GC, UV-Vis spectrophotometer)

Procedure:

-

Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium. This helps in determining the appropriate amount of substance to use in the definitive test.[4][7]

-

Sample Preparation: Add an excess amount of this compound to a flask containing a known volume of deionized water. The amount should be at least five times the estimated solubility.

-

Equilibration: The flasks are agitated in a constant temperature bath for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic sampling to confirm that equilibrium has been reached (i.e., the concentration of the solute does not change over two consecutive measurements).

-

Phase Separation: Once equilibrium is achieved, the undissolved solid is separated from the aqueous phase. This can be done by allowing the solution to stand in the constant temperature bath, followed by centrifugation to remove any colloidal particles.

-

Analysis: The concentration of this compound in the clear aqueous phase is determined using a validated analytical method.

-

Replicates: The experiment should be performed in at least triplicate.

The shake-flask method is a widely used technique for determining the solubility of a compound in various organic solvents.[8][9][10]

Principle: An excess of the solute is added to a known volume of the solvent and shaken at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then measured.

Apparatus:

-

Vials or flasks with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Analytical instrumentation (e.g., HPLC, GC, UV-Vis)

Procedure:

-

Sample Preparation: Weigh an excess amount of this compound into a vial.

-

Solvent Addition: Add a precise volume of the desired organic solvent to the vial.

-

Equilibration: Seal the vials and place them on a shaker in a temperature-controlled environment. The agitation should be vigorous enough to ensure thorough mixing. The time required for equilibration can vary depending on the solvent and should be determined empirically (typically 24-72 hours).

-

Phase Separation: After equilibration, the vials are removed from the shaker and the undissolved solid is allowed to settle. Centrifugation may be used to ensure a clear supernatant.

-

Sample Analysis: An aliquot of the supernatant is carefully removed, diluted if necessary, and the concentration of the dissolved compound is determined using a suitable analytical method.

-

Data Reporting: The solubility is reported in units such as g/L, mg/mL, or mol/L at the specified temperature.

Visualizations

As this compound is a simple organic molecule not typically involved in biological signaling, no signaling pathway diagrams are applicable. Instead, a logical workflow for the experimental determination of its solubility is presented below.

Caption: Experimental workflow for determining the solubility of this compound.

References

- 1. chembk.com [chembk.com]

- 2. 28299-41-4 CAS MSDS (DI-P-TOLYL ETHER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Cas 28299-41-4,DI-P-TOLYL ETHER | lookchem [lookchem.com]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 7. laboratuar.com [laboratuar.com]

- 8. enamine.net [enamine.net]

- 9. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

An In-depth Technical Guide on the Molecular Geometry of Bis(2-methylphenyl) Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-methylphenyl) ether, also known as di-o-tolyl ether, is an aromatic ether characterized by the presence of two o-tolyl groups linked by an oxygen atom. Its molecular geometry is of significant interest due to the influence of the ortho-methyl substituents on the overall conformation, which in turn affects its physical, chemical, and biological properties. This technical guide provides a comprehensive overview of the expected molecular geometry of bis(2-methylphenyl) ether, drawing upon established principles of structural chemistry and data from related compounds. It details the methodologies for determining such geometries and presents relevant data in a structured format.

Theoretical Considerations of Molecular Geometry

The molecular geometry of bis(2-methylphenyl) ether is primarily dictated by the electronic and steric interactions between its constituent atoms. The central C-O-C ether linkage adopts a bent geometry, as predicted by VSEPR theory, with a bond angle typically larger than that of a tetrahedral geometry due to the steric bulk of the phenyl rings.

The most significant determinant of the overall three-dimensional structure is the rotational conformation of the two phenyl rings with respect to the C-O-C plane. The presence of the methyl groups in the ortho positions imposes considerable steric hindrance, which restricts the free rotation around the C-O bonds. This steric clash between the methyl groups and the ether oxygen, as well as between the two methyl groups, forces the phenyl rings to adopt a twisted, non-coplanar conformation. This leads to a "propeller-like" arrangement, minimizing repulsive interactions.

Expected Molecular Parameters

Table 1: Typical Bond Lengths in Diaryl Ethers and Related Compounds

| Bond | Typical Length (Å) | Notes |

| C-O (ether) | 1.36 - 1.42 | The exact length can vary with the electronic nature of the rings. |

| C-C (aromatic) | 1.38 - 1.40 | Standard aromatic carbon-carbon bond length. |

| C-C (methyl) | 1.50 - 1.54 | Typical single bond between an sp2 and an sp3 carbon. |

| C-H (aromatic) | ~1.08 | Standard aromatic carbon-hydrogen bond length. |

| C-H (methyl) | ~1.09 | Standard methyl carbon-hydrogen bond length. |

Table 2: Typical Bond Angles in Diaryl Ethers and Related Compounds

| Angle | Typical Value (°) | Notes |

| C-O-C | 115 - 125 | Steric repulsion between the bulky phenyl groups widens the angle from the ideal tetrahedral angle. |

| O-C-C (ring) | 118 - 122 | The angle within the phenyl ring at the point of ether linkage. |

| C-C-C (ring) | 118 - 121 | Internal angles of the benzene ring. |

| C-C-CH3 | 120 - 123 | The angle between the methyl group and the adjacent ring carbons. |

Table 3: Dihedral Angles in Related Sterically Hindered Aromatic Compounds

| Compound | Dihedral Angle between Phenyl Rings (°) | Reference |

| Bis[bis(2-methylphenyl)phosphanyl]methane | 83.88 - 88.39 | [1] |

| Bis(acetophenone oxime) O,O′-methylene ether | 74.26 |

Note: The dihedral angles in these related compounds illustrate the significant twisting expected in sterically hindered diaryl systems. A similar non-coplanar arrangement is anticipated for bis(2-methylphenyl) ether.

Experimental and Computational Methodologies

The determination of the precise molecular geometry of compounds like bis(2-methylphenyl) ether relies on a combination of experimental techniques and computational modeling.

Experimental Protocols

-

X-ray Crystallography: This is the most definitive method for determining the three-dimensional structure of a molecule in the solid state.

-

Methodology: A single crystal of the compound is grown and irradiated with X-rays. The diffraction pattern produced is analyzed to determine the electron density distribution, from which the positions of the atoms can be deduced. This provides highly accurate bond lengths, bond angles, and dihedral angles.

-

-

Gas-Phase Electron Diffraction (GED): This technique is used to determine the structure of molecules in the gas phase, free from intermolecular interactions present in a crystal lattice.

-

Methodology: A beam of high-energy electrons is passed through a gaseous sample of the substance. The electrons are scattered by the molecules, and the resulting diffraction pattern is analyzed to obtain information about the internuclear distances.

-

Computational Chemistry Protocols

-

Density Functional Theory (DFT): DFT is a widely used quantum mechanical modeling method to predict the electronic structure and geometry of molecules.

-

Methodology: A suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*) are chosen to perform a geometry optimization. The calculation iteratively solves the Schrödinger equation to find the lowest energy conformation of the molecule, providing optimized bond lengths, angles, and dihedral angles.

-

-

Molecular Mechanics (MM): This method uses classical physics to model the potential energy surface of a molecule.

-

Methodology: A force field (e.g., MMFF94) is selected, which defines the potential energy of the molecule as a function of its atomic coordinates. A conformational search is then performed to identify the low-energy conformers. This method is computationally less expensive than DFT and is useful for exploring the conformational landscape of flexible molecules.

-

Conformational Analysis

The key structural feature of bis(2-methylphenyl) ether is its conformational flexibility, primarily arising from the rotation around the two C-O bonds. The steric hindrance from the ortho-methyl groups creates a significant energy barrier to free rotation, leading to distinct, stable conformers. The relationship between these conformers can be visualized as an equilibrium between different rotational isomers (rotamers).

Caption: Conformational isomerism in bis(2-methylphenyl) ether.

Conclusion

The molecular geometry of bis(2-methylphenyl) ether is characterized by a bent C-O-C linkage and a non-coplanar, twisted arrangement of the two o-tolyl rings due to significant steric hindrance from the ortho-methyl groups. While direct experimental data is scarce, a combination of theoretical principles and data from analogous structures provides a reliable model of its geometric parameters. The methodologies of X-ray crystallography, gas-phase electron diffraction, and computational chemistry are crucial for the precise determination of its structure. A thorough understanding of the conformational preferences of this molecule is essential for researchers in materials science and drug development, as the three-dimensional structure is intrinsically linked to its function and reactivity.

References

In-Depth Technical Guide on 1,1′-Oxybis[2-methylbenzene]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,1′-Oxybis[2-methylbenzene], also known as di-o-tolyl ether. It details its chemical and physical properties, outlines established synthesis protocols, and explores its toxicological profile. This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development.

Chemical and Physical Properties

1,1′-Oxybis[2-methylbenzene] is an aromatic ether characterized by two o-tolyl groups linked by an oxygen atom. While specific experimental data for the ortho-isomer is limited in publicly available literature, the properties of its isomers, di-m-tolyl ether and di-p-tolyl ether, can provide some context. For instance, the molecular weight of all three isomers is 198.26 g/mol .[1][2] The hazard classification for the meta isomer suggests it may cause long-lasting harmful effects to aquatic life.[1]

Table 1: Physicochemical Properties of Di-tolyl Ether Isomers

| Property | 1,1′-Oxybis[2-methylbenzene] (Di-o-tolyl ether) | 1,1′-Oxybis[3-methylbenzene] (Di-m-tolyl ether) | 1,1′-Oxybis[4-methylbenzene] (Di-p-tolyl ether) |

| CAS Number | 579-74-8 | 19814-71-2[1] | 1579-40-4[2] |

| Molecular Formula | C₁₄H₁₄O | C₁₄H₁₄O[1] | C₁₄H₁₄O[2] |

| Molecular Weight | 198.26 g/mol | 198.26 g/mol [1] | 198.26 g/mol [2] |

| Physical State | Not specified | Not specified | White to almost white powder or crystal[3] |

| Melting Point | Not specified | Not specified | 47-49 °C[4][5] |

| Boiling Point | Not specified | Not specified | 285 °C[4][5] |

| Purity | Not specified | Not specified | >98.0% (GC)[3] |

Note: Data for 1,1′-Oxybis[2-methylbenzene] is largely unavailable in the searched literature. Data for its isomers is provided for context.

Synthesis of 1,1′-Oxybis[2-methylbenzene]

The primary methods for synthesizing diaryl ethers are the Ullmann condensation and the Williamson ether synthesis.

Ullmann Condensation

The Ullmann condensation is a well-established method for the formation of diaryl ethers, typically involving the copper-catalyzed reaction of a phenol with an aryl halide.[6] For the synthesis of sterically hindered diaryl ethers, such as those with ortho-substituents, modifications to the traditional Ullmann conditions are often necessary to achieve good yields.[7]

Experimental Protocol: General Ullmann Condensation for Ortho-Substituted Diaryl Ethers

A general procedure for the synthesis of ortho-substituted diaryl ethers involves the coupling of an ortho-substituted aryl halide with a phenol in the presence of a copper catalyst and a base.

-

Reactants:

-

o-Cresol (2-methylphenol)

-

An ortho-substituted aryl halide (e.g., 2-iodotoluene or 2-bromotoluene)

-

Copper catalyst (e.g., CuI, Cu₂O, or a copper(I) complex)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Ligand (optional, e.g., N,N-dimethylglycine, 1,10-phenanthroline)

-

-

Solvent: A high-boiling point aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or toluene.

-

Procedure:

-

Combine o-cresol, the aryl halide, base, and ligand (if used) in the chosen solvent.

-

Add the copper catalyst to the mixture.

-

Heat the reaction mixture to a temperature typically ranging from 110 °C to 150 °C. The optimal temperature may vary depending on the specific reactants and catalyst system.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).

-

Upon completion, cool the reaction mixture and quench with an appropriate aqueous solution (e.g., ammonium chloride solution).

-

Extract the product with an organic solvent.

-

Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure.

-

Purify the crude product by a suitable method such as column chromatography or distillation.

-

The presence of an ortho-substituent on the aryl halide can influence the reaction, and in some cases, a ligand-free protocol may be effective.[1]

Diagram: Ullmann Condensation Workflow

Caption: General workflow for the Ullmann condensation synthesis of 1,1′-Oxybis[2-methylbenzene].

Williamson Ether Synthesis

The Williamson ether synthesis is another fundamental method for preparing ethers, involving the reaction of an alkoxide or phenoxide with a primary alkyl or aryl halide.[8][9][10][11] However, the synthesis of diaryl ethers, especially those with steric hindrance around the reaction centers, can be challenging via this method due to the reduced reactivity of aryl halides in SNAr reactions unless activated by electron-withdrawing groups. For hindered phenols, specialized conditions may be required.[2]

Experimental Protocol: General Williamson Ether Synthesis for Hindered Phenols

This protocol is a general guideline and may require optimization for the specific synthesis of 1,1′-Oxybis[2-methylbenzene].

-

Reactants:

-

o-Cresol (2-methylphenol)

-

A strong base to form the phenoxide (e.g., NaH, KH)

-

An activated ortho-substituted aryl halide (e.g., 2-fluoro-1-nitrobenzene)

-

-

Solvent: A polar aprotic solvent such as DMF or DMSO.

-

Procedure:

-

Dissolve o-cresol in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Carefully add the strong base to the solution to deprotonate the phenol and form the corresponding phenoxide.

-

Add the activated aryl halide to the reaction mixture.

-

Heat the reaction mixture to an appropriate temperature, which may range from room temperature to elevated temperatures depending on the reactivity of the substrates.

-

Monitor the reaction until completion.

-

Cool the reaction and quench it carefully with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent.

-

Wash, dry, and concentrate the organic phase.

-

Purify the product using standard techniques.

-

Diagram: Williamson Ether Synthesis Logical Relationship

Caption: Logical steps in the Williamson ether synthesis for 1,1′-Oxybis[2-methylbenzene].

Spectroscopic Data

-

¹H NMR: The spectrum would be expected to show signals in the aromatic region corresponding to the protons on the two tolyl groups, as well as a singlet in the aliphatic region for the methyl protons. The complexity of the aromatic signals would depend on the coupling between the aromatic protons.

-

¹³C NMR: The spectrum would display signals for the aromatic carbons and a signal for the methyl carbons. The chemical shifts of the aromatic carbons would be influenced by the oxygen and methyl substituents.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (198.26 g/mol ). Fragmentation patterns would likely involve cleavage of the ether bond and loss of methyl groups.

Toxicology and Biological Activity

Specific toxicological studies on 1,1′-Oxybis[2-methylbenzene] were not found in the reviewed literature. However, information on related compounds such as diphenyl ether and other glycol ethers can provide some general insights into the potential hazards. Diphenyl ethers are generally considered to be of low acute toxicity but may cause irritation upon contact.[12] Some glycol ethers have been associated with reproductive and developmental toxicity, although this is highly dependent on the specific structure of the molecule.[13][14][15] Given the lack of specific data, 1,1′-Oxybis[2-methylbenzene] should be handled with care in a laboratory setting, using appropriate personal protective equipment.

The biological activity of 1,1′-Oxybis[2-methylbenzene] is not well-documented. Aromatic ethers are a structural motif found in some biologically active compounds and natural products, suggesting that this compound could potentially have interesting pharmacological properties, but further research is needed in this area.[12]

Conclusion

This technical guide has summarized the available information on 1,1′-Oxybis[2-methylbenzene]. While general synthetic methods for diaryl ethers are well-established, there is a notable lack of specific experimental data, physical properties, and biological information for the ortho-isomer. This highlights an opportunity for further research to fully characterize this compound and explore its potential applications. The provided protocols and diagrams offer a foundational understanding for researchers and professionals interested in the synthesis and study of 1,1′-Oxybis[2-methylbenzene].

References

- 1. Di-m-tolyl ether | C14H14O | CID 89573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzene, 1,1'-oxybis[4-methyl- [webbook.nist.gov]

- 3. o-Ethoxytoluene | 614-71-1 [chemicalbook.com]

- 4. DI-P-TOLYL ETHER | 28299-41-4 [chemicalbook.com]

- 5. 28299-41-4 CAS MSDS (DI-P-TOLYL ETHER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. 614-71-1 | 2-메틸페네톨 | 2-Methylphenetole - Capot 화학 [capotchem.com]

- 8. chembk.com [chembk.com]

- 9. 1-ethoxy-2-methylbenzene [stenutz.eu]

- 10. glpbio.com [glpbio.com]

- 11. lookchem.com [lookchem.com]

- 12. mdpi.com [mdpi.com]

- 13. ecetoc.org [ecetoc.org]

- 14. Glycol Ether Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Unveiling Di-o-tolyl Ether: A Technical Deep Dive into its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and history of di-o-tolyl ether, a significant, though less commonly documented, isomer of the ditolyl ether family. While its para and meta counterparts have been more extensively studied, this whitepaper consolidates the available scientific knowledge on the ortho isomer, providing a crucial resource for researchers in organic synthesis and drug development.

Historical Context and Discovery

The precise historical account of the initial discovery of di-o-tolyl ether is not as well-documented as that of other foundational organic compounds. However, its synthesis falls within the broader historical context of the development of ether synthesis methodologies in the late 19th and early 20th centuries. The primary route to symmetrical diaryl ethers, including di-o-tolyl ether, has historically been the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol. Given the availability of o-cresol and ortho-substituted halotoluenes during this period, it is highly probable that di-o-tolyl ether was first synthesized via this method.

The Ullmann condensation, developed by Fritz Ullmann and his student Irma Goldberg around the turn of the 20th century, revolutionized the synthesis of diaryl ethers, which were otherwise difficult to prepare using traditional methods like the Williamson ether synthesis due to the low reactivity of aryl halides. The reaction's versatility allowed for the formation of a wide range of substituted diaryl ethers, paving the way for the exploration of their chemical and physical properties.

Physicochemical Properties

Quantitative data for di-o-tolyl ether is sparse in readily available literature compared to its isomers. However, based on its structure and data from related compounds, the following properties can be summarized.

| Property | Value | Reference |

| CAS Number | 4731-34-4 | [1] |

| Molecular Formula | C₁₄H₁₄O | |

| Molecular Weight | 198.26 g/mol | |

| Boiling Point | Not definitively reported; expected to be similar to its isomers (di-p-tolyl ether: 285 °C, di-m-tolyl ether: 286.2 °C) | [2][3] |

| Melting Point | Not definitively reported |

Spectroscopic Data

Detailed spectroscopic data for di-o-tolyl ether is not widely published. However, based on the known spectra of its isomers and general principles of NMR and IR spectroscopy, the following characteristic signals can be anticipated.

| Spectroscopy | Expected Signals |

| ¹H NMR | Aromatic protons (multiplets) in the range of δ 6.8-7.4 ppm. Methyl protons (singlet) around δ 2.2-2.3 ppm. |

| ¹³C NMR | Aromatic carbons in the range of δ 115-160 ppm. Methyl carbons around δ 15-20 ppm. |

| IR Spectroscopy | C-O-C stretching vibrations in the region of 1200-1250 cm⁻¹. Aromatic C-H stretching around 3000-3100 cm⁻¹. |

Experimental Protocols: The Ullmann Condensation for Di-o-tolyl Ether Synthesis

The Ullmann condensation remains the most logical and historically significant method for the preparation of di-o-tolyl ether. The following represents a generalized, detailed experimental protocol based on established Ullmann reaction conditions for the synthesis of symmetrical diaryl ethers.

Reaction:

2-Iodotoluene + 2-Cresol → Di-o-tolyl ether

Materials:

-

o-Cresol

-

o-Iodotoluene (or o-Bromotoluene)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Copper(I) iodide (CuI) or Copper powder

-

High-boiling point solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or nitrobenzene)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation of the Reaction Vessel: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen/argon inlet is thoroughly dried.

-

Addition of Reagents: To the flask are added o-cresol (1.0 equivalent), anhydrous potassium carbonate (2.0 equivalents), and the copper catalyst (0.1-0.2 equivalents).

-

Solvent Addition: A suitable high-boiling point solvent is added to the flask to dissolve the reactants.

-

Inert Atmosphere: The reaction vessel is flushed with an inert gas to remove any oxygen.

-

Addition of Aryl Halide: o-Iodotoluene (or o-bromotoluene) (1.1 equivalents) is added to the reaction mixture.

-

Reaction Conditions: The reaction mixture is heated to a high temperature (typically 150-210 °C) with vigorous stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then filtered to remove the copper catalyst and any inorganic salts. The filtrate is diluted with water and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: The combined organic extracts are washed with a dilute base (e.g., 1M NaOH) to remove any unreacted o-cresol, followed by a brine wash. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Final Purification: The crude product is purified by vacuum distillation or column chromatography to yield pure di-o-tolyl ether.

Visualizing the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of di-o-tolyl ether via the Ullmann condensation.

Caption: Workflow for the Ullmann Condensation Synthesis of Di-o-tolyl Ether.

Logical Relationship of Ullmann Condensation Components

The following diagram outlines the logical relationship and roles of the key components in the Ullmann condensation for the synthesis of di-o-tolyl ether.

Caption: Key Component Interactions in the Ullmann Synthesis of Di-o-tolyl Ether.

This technical guide provides a foundational understanding of the discovery and synthesis of di-o-tolyl ether. Further research into its specific physical and spectroscopic properties is warranted to fully characterize this important molecule for its potential applications in various fields of chemical science.

References

An In-depth Technical Guide to the Safety and Handling of 1-Methyl-2-(2-methylphenoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Synonyms: Di(o-tolyl) ether, 2,2'-Dimethyldiphenyl ether, Bis(2-methylphenyl) ether CAS Number: 4731-34-4

This guide provides a comprehensive overview of the safety and handling protocols for 1-Methyl-2-(2-methylphenoxy)benzene. The information is compiled from available safety data sheets and chemical databases to ensure safe laboratory practices.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value |

| Molecular Formula | C₁₄H₁₄O |

| Molecular Weight | 198.26 g/mol |

| Boiling Point | Not Available |

| Melting Point | Not Available |

| Density | Not Available |

| Flash Point | Not Available |

| Solubility | Not Available |

Toxicological Data

Detailed toxicological studies for this compound are limited. The available information suggests that the toxicological properties have not been thoroughly investigated.[1] Therefore, it should be handled with the same precautions as other aromatic ethers with unknown toxicities.

| Parameter | Value |

| Acute Toxicity | No data available |

| Skin Corrosion/Irritation | No data available |

| Serious Eye Damage/Irritation | No data available |

| Respiratory or Skin Sensitization | No data available |

| Germ Cell Mutagenicity | No data available |

| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC.[1] |

| Reproductive Toxicity | No data available[1] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1] |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available[1] |

| Aspiration Hazard | No data available[1] |

Safe Handling Workflow

The following diagram outlines the recommended workflow for the safe handling of this compound from receipt to disposal. Adherence to this workflow is critical to minimize exposure and ensure a safe laboratory environment.

Caption: Safe handling workflow for this compound.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation.

| PPE Type | Specification |

| Hand Protection | Handle with gloves.[1] Gloves must be inspected prior to use.[1] Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product.[1] |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles. |

| Skin and Body Protection | Wear appropriate protective clothing to prevent skin exposure. |

| Respiratory Protection | For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[1] |

First Aid Measures

In the event of exposure, immediate and appropriate first aid should be administered. The following diagram outlines the recommended first aid procedures.

Caption: First aid procedures for exposure to this compound.

Fire Fighting Measures

In case of fire, use appropriate extinguishing media and wear self-contained breathing apparatus.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical or carbon dioxide.[1]

-

Special Hazards: Carbon dioxide, nitrogen oxides (NOx), and Hydrogen chloride gas may be produced in a fire.[1]

-

Firefighter Protection: Wear self-contained breathing apparatus for fire fighting if necessary.[1]

Accidental Release Measures

In the event of a spill, follow these procedures to ensure safety and contain the material.

-

Personal Precautions: Use personal protective equipment.[1] Avoid dust formation.[1] Avoid breathing vapors, mist, or gas.[1] Ensure adequate ventilation.[1]

-

Environmental Precautions: Do not let product enter drains.[1]

-

Containment and Cleaning: Pick up and arrange disposal without creating dust.[1] Sweep up and shovel.[1] Keep in suitable, closed containers for disposal.[1]

Storage and Disposal

Proper storage and disposal are crucial for maintaining a safe laboratory environment.

-

Storage: Store in a dry, sealed place.[1]

-

Disposal: Dispose of this material by offering it to a licensed professional waste disposal company.[1] Burn in a chemical incinerator equipped with an afterburner and scrubber.[1] Dispose of contaminated packaging as unused product.[1]

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal safety review and institutional safety protocols. Always consult the most up-to-date Safety Data Sheet (SDS) for this chemical and follow all applicable local, state, and federal regulations.

References

An In-depth Technical Guide on the Thermodynamic Properties of Di-o-tolyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-o-tolyl ether, also known as 2,2'-dimethyldiphenyl ether, is an aromatic ether with the chemical formula (CH₃C₆H₄)₂O. As with many organic compounds, a thorough understanding of its thermodynamic properties is crucial for various applications, including process design, safety analysis, and computational modeling in fields such as materials science and drug development. This technical guide aims to provide a comprehensive overview of the core thermodynamic properties of di-o-tolyl ether. However, a comprehensive search of available scientific literature and chemical databases reveals a significant lack of experimentally determined thermodynamic data specifically for the ortho isomer.

Therefore, this guide will present available data for the closely related isomers, di-p-tolyl ether and di-m-tolyl ether, as well as the parent compound, diphenyl ether, for comparative purposes. It is crucial to note that these values are not direct measurements for di-o-tolyl ether and should be used with caution as estimations. Furthermore, this document details the standard experimental protocols used to determine key thermodynamic parameters, providing a foundational understanding for researchers who may wish to conduct such measurements.

Physicochemical and Thermodynamic Data

Due to the absence of specific experimental data for di-o-tolyl ether, the following tables summarize the available data for di-p-tolyl ether, di-m-tolyl ether, and diphenyl ether to provide a comparative context.

Table 1: General Physicochemical Properties

| Property | di-p-tolyl ether | di-m-tolyl ether | Diphenyl Ether |

| CAS Number | 28299-41-4[1][2] | 19814-71-2[3] | 101-84-8[4] |

| Molecular Formula | C₁₄H₁₄O[1][2] | C₁₄H₁₄O[3] | C₁₂H₁₀O[4] |

| Molecular Weight | 198.26 g/mol [1][2] | 198.26 g/mol [3] | 170.21 g/mol [4] |

| Melting Point | 47-49 °C[1][2] | - | 26.8 °C |

| Boiling Point | 285 °C[1][2] | 286.2 °C at 760 mmHg | 259 °C |

| Density | 1.029 g/cm³[1] | 1.029 g/cm³ | 1.07 g/cm³ |

Table 2: Thermodynamic Properties

| Property | di-p-tolyl ether | di-m-tolyl ether | Diphenyl Ether |

| Vapor Pressure | 0.00902 mmHg at 25°C[1] | - | 0.02 mmHg at 25°C |

| Enthalpy of Formation (ΔHf°) | Data not available | Data not available | -5.9 kcal/mol (gas) |

| Standard Molar Entropy (S°) | Data not available | Data not available | 81.77 cal/mol·K (gas) |

| Molar Heat Capacity (Cp) | Data not available | Data not available | 51.74 cal/mol·K (gas at 25°C) |

Note: The data for diphenyl ether is provided as a reference from publicly available chemical databases. The absence of data for the tolyl ether isomers highlights a significant gap in the experimental literature.

Experimental Protocols

The determination of the thermodynamic properties listed above relies on well-established experimental techniques. The following sections detail the methodologies for key measurements.

Determination of Enthalpy of Combustion and Formation by Bomb Calorimetry

The standard enthalpy of formation of an organic compound is often determined indirectly from its enthalpy of combustion, which is measured using a bomb calorimeter.

Methodology:

-

Sample Preparation: A precisely weighed sample of the substance (e.g., di-o-tolyl ether) is placed in a crucible inside a high-pressure stainless steel vessel, known as a "bomb." A known length of ignition wire is placed in contact with the sample.

-

Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen, typically to around 30 atm.

-

Calorimeter Assembly: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The temperature of the water is monitored with a high-precision thermometer.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The combustion reaction releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise. The temperature is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Calculation: The heat of combustion is calculated from the observed temperature change, taking into account the heat capacity of the calorimeter system (which is predetermined by combusting a standard substance with a known heat of combustion, such as benzoic acid), and corrections for the heat from the ignition wire and any side reactions (e.g., formation of nitric acid from residual nitrogen).

-

Enthalpy of Formation Calculation: The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Determination of Heat Capacity by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful technique for measuring the heat capacity of a substance as a function of temperature.

Methodology:

-

Sample and Reference Preparation: A small, precisely weighed amount of the sample is hermetically sealed in a sample pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, which typically includes an isothermal segment followed by a linear heating ramp over the desired temperature range.

-

Data Acquisition: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature as they are heated.

-

Calibration: The instrument is calibrated for temperature and heat flow using standard materials with known melting points and enthalpies of fusion (e.g., indium).

-

Heat Capacity Calculation: The heat capacity of the sample is calculated from the difference in heat flow between the sample and a baseline (obtained by running the same temperature program with empty pans), and by comparing it to the heat flow of a standard material with a known heat capacity (e.g., sapphire) run under the same conditions.

Determination of Vapor Pressure

Several methods can be used to measure the vapor pressure of a compound, depending on the pressure range of interest. For compounds with low volatility like di-o-tolyl ether, the static or gas saturation methods are suitable.

Static Method Methodology:

-

Apparatus: The apparatus consists of a sample cell connected to a pressure transducer and a vacuum system. The entire setup is placed in a thermostatically controlled environment to maintain a constant temperature.

-

Sample Degassing: The sample is placed in the cell and thoroughly degassed to remove any dissolved volatile impurities. This is typically achieved by repeated freeze-pump-thaw cycles.

-

Equilibrium: The sample is brought to the desired temperature, and the system is allowed to reach equilibrium, where the pressure of the vapor above the condensed phase becomes constant.

-

Pressure Measurement: The equilibrium vapor pressure is measured directly by the pressure transducer. Measurements are taken at several different temperatures to establish the vapor pressure curve.

Gas Saturation Method Methodology:

-

Apparatus: A stream of an inert carrier gas (e.g., nitrogen) is passed at a slow, constant, and known flow rate through a thermostatted saturator containing the sample.

-

Saturation: The carrier gas becomes saturated with the vapor of the substance.

-

Trapping: The gas stream then passes through a cold trap or an adsorbent tube where the vaporized sample is condensed or trapped.

-

Quantification: The amount of the condensed or trapped sample is determined gravimetrically or by a suitable analytical technique (e.g., gas chromatography).

-

Calculation: The vapor pressure is calculated from the amount of substance vaporized, the total volume of the carrier gas passed through the saturator, and the temperature, assuming ideal gas behavior.

Conclusion

This technical guide has highlighted the significant lack of publicly available experimental thermodynamic data for di-o-tolyl ether. To facilitate research and development involving this compound, it is recommended that experimental measurements of its core thermodynamic properties, such as heat capacity, enthalpy of formation, and vapor pressure, be undertaken. The detailed experimental protocols provided in this guide offer a roadmap for conducting such measurements. In the interim, the data for related isomers and diphenyl ether can serve as preliminary estimates, though they must be used with a clear understanding of their limitations. The generation of accurate thermodynamic data for di-o-tolyl ether will be invaluable for the scientific and industrial communities that utilize this and similar chemical entities.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Methyl-2-(2-methylphenoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 1-Methyl-2-(2-methylphenoxy)benzene, also known as di(o-tolyl) ether, via a copper-catalyzed Ullmann condensation. This method is a robust and widely used procedure for the formation of diaryl ethers, which are important structural motifs in many biologically active compounds and functional materials.

Reaction Principle

The synthesis of this compound is achieved through an Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution reaction. In this procedure, an aryl halide (2-iodotoluene) is coupled with a phenol (o-cresol) in the presence of a copper(I) catalyst and a base. The base is essential for the deprotonation of the phenol, forming a more nucleophilic phenoxide, which then reacts with the aryl halide in the catalytic cycle.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Product Name | This compound |

| Molecular Formula | C₁₄H₁₄O |

| Molecular Weight | 198.26 g/mol |

| Starting Material 1 | 2-Iodotoluene |

| Starting Material 2 | o-Cresol |

| Catalyst | Copper(I) Iodide (CuI) |

| Base | Potassium Carbonate (K₂CO₃) |

| Solvent | N,N-Dimethylformamide (DMF) |

| Reaction Temperature | 120-130 °C |

| Reaction Time | 12-24 hours |

| Expected Yield | 70-85% |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | ~271 °C (estimated) |

Experimental Protocol

This protocol details the step-by-step procedure for the synthesis of this compound.

Materials:

-

2-Iodotoluene (1.0 eq)

-

o-Cresol (1.2 eq)

-

Copper(I) Iodide (CuI) (0.1 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium carbonate (2.0 eq) and copper(I) iodide (0.1 eq).

-

Addition of Reactants: Under a nitrogen or argon atmosphere, add anhydrous N,N-dimethylformamide (DMF) to the flask, followed by o-cresol (1.2 eq) and 2-iodotoluene (1.0 eq).

-

Reaction: Heat the reaction mixture to 120-130 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and extract with toluene (3 x 50 mL).

-

Wash the combined organic layers with 1 M HCl (2 x 50 mL) to remove any unreacted o-cresol and base.

-

Wash the organic layer with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound.

-

Characterization:

The final product should be characterized by spectroscopic methods to confirm its identity and purity.

-

¹H NMR: Expected signals for the aromatic protons in the region of 6.8-7.4 ppm and for the methyl protons as singlets around 2.2-2.3 ppm.

-

¹³C NMR: Expected signals for the aromatic carbons, with those adjacent to the oxygen atom appearing in the downfield region (around 150-160 ppm).[1] The methyl carbons should appear around 15-20 ppm.

-

IR Spectroscopy: A characteristic C-O-C stretching vibration is expected in the range of 1200-1250 cm⁻¹.[1]

-

Mass Spectrometry: The molecular ion peak (M⁺) should be observed at m/z = 198.

Visualizations

Reaction Scheme:

The Ullmann condensation reaction for the synthesis of this compound is depicted below.

Caption: Ullmann condensation of 2-iodotoluene and o-cresol.

Experimental Workflow:

The following diagram illustrates the key steps in the experimental workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: Ullmann Condensation for Di-o-tolyl Ether Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ullmann condensation is a cornerstone of organic synthesis, providing a reliable method for the formation of carbon-oxygen (C-O) bonds, particularly in the synthesis of diaryl ethers.[1][2][3] Diaryl ether moieties are prevalent in a wide array of natural products, pharmaceuticals, and advanced materials. The classical Ullmann reaction involves the copper-catalyzed coupling of an aryl halide with a phenol, typically in the presence of a base at elevated temperatures.[1][4] Traditional protocols often required harsh reaction conditions, including high temperatures (often exceeding 210°C) and the use of high-boiling polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF).[1]

Modern advancements in the Ullmann condensation have introduced milder and more efficient protocols. These often employ soluble copper catalysts, various ligands, and alternative solvent systems to improve yields and broaden the substrate scope, even for sterically hindered substrates like those required for the synthesis of di-o-tolyl ether.[5] This document provides detailed protocols and application notes for the synthesis of di-o-tolyl ether via the Ullmann condensation, targeting professionals in research and drug development.

Reaction Mechanism

The generally accepted mechanism for the Ullmann diaryl ether synthesis involves the following key steps:

-

Formation of a Copper(I) Phenoxide: The reaction is initiated by the deprotonation of the phenol (o-cresol) by a base to form the corresponding phenoxide. This phenoxide then reacts with a copper(I) salt to generate a copper(I) phenoxide intermediate.

-

Oxidative Addition: The aryl halide (e.g., 2-bromotoluene or 2-iodotoluene) undergoes oxidative addition to the copper(I) phenoxide. This step is often rate-determining and results in a copper(III) intermediate.

-

Reductive Elimination: The copper(III) intermediate undergoes reductive elimination to form the desired diaryl ether (di-o-tolyl ether) and a copper(I) halide.

-

Catalyst Regeneration: The copper(I) catalyst is regenerated in the presence of the phenoxide, allowing the catalytic cycle to continue.

The use of ligands, such as picolinic acid, can accelerate the reaction by stabilizing the copper intermediates and facilitating the oxidative addition and reductive elimination steps.[5]

Experimental Protocols

This section provides two detailed protocols for the synthesis of di-o-tolyl ether using the Ullmann condensation. The first is a ligand-assisted protocol for sterically hindered substrates, and the second is a modified protocol for reactions in non-polar solvents.

Protocol 1: Ligand-Assisted Synthesis of Di-o-tolyl Ether

This protocol is adapted from a general procedure for the synthesis of sterically hindered diaryl ethers using picolinic acid as a ligand.[5]

Materials:

-

o-cresol

-

2-bromotoluene (or 2-iodotoluene)

-

Copper(I) iodide (CuI)

-

Picolinic acid

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Reaction tube or flask with a magnetic stir bar

-

Septum

-

Argon or nitrogen source

-

Oil bath

Procedure:

-

To a dry reaction tube, add o-cresol (1.0 mmol), 2-bromotoluene (1.2 mmol), copper(I) iodide (0.1 mmol, 10 mol%), picolinic acid (0.2 mmol, 20 mol%), and potassium carbonate (2.0 mmol).

-